molecular formula C21H21N3O3 B11286294 N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11286294
M. Wt: 363.4 g/mol
InChI Key: LNKOJMCVCRXXSP-UHFFFAOYSA-N
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Description

N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine core substituted with dimethylphenyl groups. The presence of these functional groups imparts specific chemical properties that make it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with urea in the presence of a suitable catalyst to form the tetrahydropyrimidine ring. This intermediate is then further reacted with appropriate carboxylic acid derivatives to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the tetrahydropyrimidine ring and dimethylphenyl groups allows for interactions with various molecular targets, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • N,N’-bis(3,4-dimethylphenyl)propanediamide
  • N,N’-bis(3,4-dimethylphenyl)malonamide

Comparison: N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine core, which is not present in the similar compounds listed above. This core structure imparts different chemical reactivity and potential biological activities. The presence of the carboxamide group also differentiates it from other similar compounds, providing distinct properties and applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N,3-bis(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-12-5-7-16(9-14(12)3)23-19(25)18-11-22-21(27)24(20(18)26)17-8-6-13(2)15(4)10-17/h5-11H,1-4H3,(H,22,27)(H,23,25)

InChI Key

LNKOJMCVCRXXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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